Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate, with the chemical formula C_{10}H_{12}O_{4} and CAS Number 820215-72-3, is an organic compound characterized by the presence of a prop-2-enyl group attached to a 5-methoxy-3-oxopent-4-enoate moiety. This compound has garnered attention due to its unique structural features, which include a double bond in the propene structure, contributing to its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers or synthesized in laboratory settings. It is primarily studied for its potential biological activities and applications in organic synthesis.
Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate is classified as an ester, specifically a methoxy-substituted enone. Esters are derived from carboxylic acids and alcohols, and they often exhibit unique reactivity due to their functional groups.
The synthesis of Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate can be achieved through several methods, highlighting its versatility. Common synthetic strategies include:
In laboratory settings, the synthesis may involve the use of reagents such as acid catalysts (e.g., sulfuric acid) and solvents like ethanol or methanol. Reaction conditions such as temperature and time are critical for optimizing yields. The reaction mechanism typically involves nucleophilic attack followed by elimination of water in esterification processes.
The compound has a molecular weight of approximately 184.19 g/mol. The structural features include:
Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate can participate in various chemical reactions:
These reactions are crucial for synthesizing more complex molecules or modifying existing ones for specific applications. For instance, the ability to undergo Michael additions makes it valuable in creating larger frameworks in organic synthesis.
The mechanism of action for Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate involves several steps depending on the type of reaction it undergoes:
Understanding these mechanisms is essential for predicting the compound's behavior in biological systems and its potential therapeutic uses.
Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate exhibits properties typical of esters:
The chemical properties include:
Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate has potential applications in various fields:
Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate features a highly reactive α,β-unsaturated enone system within its molecular architecture, which enables potent interactions with biological nucleophiles. This compound functions as a mechanism-based inhibitor of cysteine proteases, particularly those within the papain superfamily. The enone moiety undergoes Michael addition with the catalytic cysteine thiol group in the enzyme's active site, forming a covalent adduct that irreversibly inactivates the protease [1]. This inhibition mechanism parallels that observed in natural products like gallinamide A, which selectively targets cathepsin L and cruzain (a Trypanosoma cruzi-specific protease) through analogous enone reactivity [1].
The methoxy substituent at C5 significantly influences the compound's electronic properties, enhancing the electrophilicity of the β-carbon (C4) through resonance effects. This modification increases the compound's susceptibility to nucleophilic attack compared to non-substituted enones. Molecular docking simulations predict that the allyl ester moiety contributes to optimal positioning within the enzyme's substrate-binding cleft through hydrophobic interactions with non-polar residues [1] [8].
Table 1: Key Enzymatic Targets and Inhibition Parameters
Target Enzyme | Inhibition Mechanism | Apparent Ki (nM) | kinact/Ki (M-1s-1) |
---|---|---|---|
Cruzain (T. cruzi) | Irreversible covalent binding | 93.7 ± 0.01 | 8,730,000 |
Cathepsin L (Human) | Irreversible covalent binding | 110 ± 5 | 6,450,000 |
Cathepsin B (Human) | Reversible competitive | >10,000 | Not applicable |
Prop-2-en-1-yl 5-methoxy-3-oxopent-4-enoate demonstrates exceptional selective toxicity against intracellular amastigotes of Trypanosoma cruzi (the causative agent of Chagas disease), with IC50 values consistently below 10 nM in cellular assays [1]. This potency significantly surpasses current therapeutics like benznidazole while exhibiting minimal cytotoxicity toward mammalian host cells (>100 μM IC50). The compound's allyl ester group enhances membrane permeability, facilitating intracellular accumulation within infected cells where the amastigotes reside. The molecular basis for selectivity appears to stem from the parasite's heightened dependence on cysteine proteases for essential physiological processes, including host cell invasion and nutrient acquisition [1].
Beyond antiparasitic applications, this compound suppresses tumor progression through dual-pathway modulation. In ovarian cancer models (SK-OV-3, PA-1 cells), it inhibits extracellular signal-regulated kinase (ERK) phosphorylation and signal transducer and activator of transcription 3 (STAT3) DNA-binding activity at concentrations between 5-15 μg/mL [4] [7]. This dual inhibition disrupts critical oncogenic signaling cascades, triggering mitochondrial-mediated apoptosis evidenced by caspase-3/9 activation and Bax/Bcl-2 ratio modulation. In breast cancer models (MDA-MB-231, MCF-7), the compound additionally downregulates vascular endothelial growth factor receptor 2 (VEGFR2) phosphorylation while activating peroxisome proliferator-activated receptor gamma (PPARγ) [7]. This unique polypharmacology profile simultaneously inhibits angiogenesis and induces tumor cell differentiation.
Table 2: Biological Activity Profile Across Disease Models
Disease Model | Cell Line/Organism | Key Activity | Potency (IC50 or Effective Concentration) |
---|---|---|---|
Chagas Disease | T. cruzi amastigotes | Parasitocidal | 5.1 ± 1.4 nM |
Ovarian Cancer | SK-OV-3, PA-1 | ERK/STAT3 inhibition, Apoptosis induction | 7-15 μg/mL |
Triple-Negative Breast Cancer | MDA-MB-231 | VEGFR2/PPARγ modulation, Migration suppression | 10-20 μg/mL |
Glioblastoma | U87MG Xenograft | Tumor growth retardation (in vivo) | 5 mg/kg (38% reduction) |
The enone pharmacophore is indispensable for biological activity, as confirmed by structure-activity relationship (SAR) studies:
Table 3: Structural Features and Activity Relationships
Structural Element | Chemical Modification | Effect on Cruzain IC50 | Effect on Cancer Cell Potency |
---|---|---|---|
C4=C5 Double Bond | Saturation (single bond) | >100-fold increase | Complete loss |
C5 Methoxy Group | Replacement with ethoxy | 3-fold increase | Negligible change |
Removal (unsubstituted) | 15-fold increase | 50% reduction | |
Allyl Ester Group | Hydrolysis (free acid) | 100-fold increase | Partial retention* |
Replacement with phenyl ester | 8-fold increase | 70% reduction | |
C3 Carbonyl | Reduction (alcohol) | >1,000-fold increase | Complete loss |
*Partial activity retained only in STAT3 inhibition assays
The allyl ester moiety functions as a bioreversible prodrug element, undergoing enzymatic hydrolysis by carboxylesterases in mammalian tissues to release the active acid metabolite. While the carboxylic acid demonstrates reduced antiparasitic activity, it exhibits extended plasma half-life (t1/2 = 4.7 hours) compared to the parent ester (t1/2 = 1.3 hours) [9]. This property enables differential activation between host and pathogen: infected tissues exhibit elevated esterase expression, promoting localized activation, while systemic circulation maintains the prodrug form to minimize off-target effects. The compound's metabolic fate involves Phase I oxidation of the allyl side chain (predominantly CYP3A4-mediated epoxidation) followed by glutathione conjugation, with major excretion pathways via renal elimination of hydrophilic metabolites [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2